molecular formula C22H21F3N4OS2 B2651065 3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-71-8

3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2651065
CAS No.: 847403-71-8
M. Wt: 478.55
InChI Key: MRJHVVYYDPVFLS-UHFFFAOYSA-N
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Description

3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one ( 847403-71-8) is a complex heterocyclic compound with a molecular formula of C22H21F3N4OS2 and a molecular weight of 478.6 g/mol . This benzo[d]thiazol-2(3H)-one derivative is of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a novel antimalarial agent. The compound's mechanism of action is believed to involve the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis in malaria protozoa, a critical pathway for the survival and virulence of the parasite . By targeting the GWT1 gene product, this inhibitor disrupts the biosynthesis of GPI, thereby exhibiting antimalarial properties . Beyond its antimalarial potential, heterocyclic compounds of this structural class are also investigated as inhibitors of amyloid-beta production, indicating possible research applications in neurodegenerative diseases such as Alzheimer's . The structure features a 1,2,4-triazole core substituted with an isopentylthio chain and a 3-(trifluoromethyl)phenyl group, further functionalized with a methyl-linked benzo[d]thiazol-2(3H)-one moiety. This specific arrangement confers unique physicochemical properties and target specificity. Researchers utilize this compound as a key chemical tool for probing parasitic biosynthetic pathways and developing novel therapeutic strategies against protozoan infections. The product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[5-(3-methylbutylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4OS2/c1-14(2)10-11-31-20-27-26-19(13-28-17-8-3-4-9-18(17)32-21(28)30)29(20)16-7-5-6-15(12-16)22(23,24)25/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJHVVYYDPVFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazol-2(3H)-one core, followed by the introduction of the triazole ring through cyclization reactions. The isopentylthio and trifluoromethylphenyl groups are then introduced via substitution reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include various halides, thiols, and triazole precursors.

Chemical Reactions Analysis

Types of Reactions

3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Agricultural Applications

Herbicide Development:
The compound has been identified as a promising candidate for herbicide development due to its ability to inhibit phytoene desaturase (PDS), an essential enzyme in carotenoid biosynthesis. Research indicates that derivatives of triazole compounds exhibit broad-spectrum herbicidal activity against several weed species. For instance, a related compound demonstrated effective post-emergence control of weeds at concentrations ranging from 375 to 750 g/ha, outperforming the commercial herbicide diflufenican in certain tests .

Pest Control:
Additionally, compounds with structural similarities have shown efficacy as insecticides. The mechanism often involves the disruption of GABA-regulated chloride channels in pests, thereby providing a means of controlling agricultural pests effectively. This highlights the potential of the compound in integrated pest management strategies .

Pharmaceutical Applications

Antifungal Activity:
Research has indicated that triazole derivatives possess antifungal properties. The structure of the compound allows it to interact with fungal cell membranes and inhibit the growth of pathogenic fungi. For example, studies on related triazole compounds have shown effectiveness against various fungal strains, suggesting that this compound could be optimized for similar applications in antifungal drug development .

Cancer Research:
The benzo[d]thiazole moiety is known for its biological activity against cancer cells. Compounds containing this structure have been studied for their ability to inhibit key signaling pathways involved in cancer progression, such as the mTOR pathway. This makes the compound a candidate for further investigation in cancer therapeutics .

Material Science Applications

Synthesis of Functional Materials:
The unique structural features of this compound make it suitable for synthesizing functional materials with specific electronic or optical properties. Research into similar compounds has revealed their potential in creating advanced materials for electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Summary Table

Application AreaSpecific Use CaseRelevant Findings
AgricultureHerbicide DevelopmentEffective against multiple weed species; superior to diflufenican
AgriculturePest ControlDisrupts GABA-regulated channels in pests
PharmaceuticalsAntifungal ActivityInhibits growth of pathogenic fungi
PharmaceuticalsCancer ResearchInhibits mTOR pathway; potential cancer therapeutic
Material ScienceSynthesis of Functional MaterialsPotential use in OLEDs and photovoltaic devices

Case Study 1: Herbicidal Efficacy

A study evaluated a series of triazole derivatives including the target compound for their herbicidal activity against six weed species. The results indicated that compounds with similar structural motifs exhibited effective control at lower application rates compared to existing commercial products.

Case Study 2: Antifungal Properties

In vitro studies on triazole derivatives demonstrated significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study 3: Material Properties

Research into benzo[d]thiazole derivatives revealed their potential as electron transport materials in OLEDs. The synthesized compounds displayed favorable charge transport properties and stability under operational conditions.

Mechanism of Action

The mechanism of action of 3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Key Differences :
    • Lacks the benzothiazol-2-one ring, instead incorporating a pyrazole-thiazole system.
    • Fluorophenyl groups enhance planarity but reduce steric bulk compared to the trifluoromethylphenyl group in the target compound.
    • Crystallography : Triclinic symmetry with two independent molecules per asymmetric unit, suggesting conformational flexibility absent in rigid benzothiazolone systems .

Compound B : 2-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one ()

  • Demonstrated antimicrobial activity (MIC: 8–32 µg/mL), implying that the target compound’s benzothiazolone may offer similar bioactivity if optimized .

Key Observations :

  • The target compound’s synthesis likely mirrors and , utilizing InCl₃ or Cs₂CO₃ to activate thiol groups for alkylation.

Antiviral Activity :

  • Triazole-Schiff base benzopyranones () showed 40–60% inhibition of cucumber mosaic virus at 500 mg/L, suggesting that the target compound’s triazole-benzothiazolone hybrid may require similar high concentrations for efficacy .

Lipophilicity and Stability :

  • The trifluoromethyl group in the target compound increases logP compared to methoxy or ethoxy substituents in . This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈F₃N₃OS
  • Molecular Weight: 373.48 g/mol
  • IUPAC Name: 3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Structural Features

The compound features a triazole ring, a benzo[d]thiazole moiety, and a trifluoromethyl group, which are significant for its biological activity. The presence of the isopentylthio group likely influences its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, triazole derivatives have been recognized for their efficacy against various bacterial strains. The specific compound may share this property due to its triazole component.

Anticancer Potential

The benzo[d]thiazole scaffold is known for its anticancer activities. Research suggests that derivatives of this structure can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the isopentylthio and trifluoromethyl groups may enhance the compound's potency and selectivity towards cancer cells.

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival or proliferation. For example, compounds with similar structures have been shown to target the mTOR pathway, which plays a vital role in cell growth and metabolism.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting mTOR pathway

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with isopentylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a moderate half-life (approximately 4 hours) in rat models, suggesting potential for oral bioavailability but requiring further optimization for clinical applications.

Q & A

Basic: What are the common synthetic routes for triazole-thioether derivatives like this compound, and how can reaction conditions be optimized?

Methodological Answer:
Triazole-thioether derivatives are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, microwave-assisted synthesis (e.g., 3- and 4-substituted triazoles) reduces reaction time and improves yields by enhancing reaction homogeneity and energy transfer . Key optimization parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.
  • Temperature control: Microwave irradiation at 80–120°C prevents side reactions .
  • Catalysts: Bases like K₂CO₃ facilitate thiol deprotonation for efficient sulfur nucleophile formation .
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures isolates high-purity products .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals to confirm substituent positions. For instance, the trifluoromethyl group (CF₃) shows a singlet near δ 120–125 ppm in ¹³C NMR, while the isopentylthio moiety exhibits characteristic methylene (δ 2.5–3.5 ppm) and methyl (δ 0.9–1.1 ppm) protons in ¹H NMR .
  • IR Spectroscopy: Detect S–H (2550–2600 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches to verify thione/thiol tautomerism .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How do quantum chemical calculations (e.g., DFT) resolve discrepancies between experimental and theoretical data for triazole derivatives?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. For example:

  • Vibrational Frequencies: Discrepancies in IR peaks (e.g., C=S stretches) may arise from solvent effects or anharmonicity not modeled in DFT. Scaling factors (0.96–0.98) adjust calculated frequencies .
  • NMR Chemical Shifts: GIAO (Gauge-Independent Atomic Orbital) methods correlate calculated shifts with experimental values. Deviations >1 ppm may indicate conformational flexibility or intermolecular interactions .

Table 1: Comparison of Experimental vs. DFT-Calculated NMR Shifts for a Triazole-Thione Derivative

PositionExperimental δ (ppm)Calculated δ (ppm)Deviation
C-3 (S)165.2163.8-1.4
C-5 (CF₃)142.7141.1-1.6

Advanced: How can researchers address contradictions between in vitro activity and in vivo toxicity for structurally similar triazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., replacing CF₃ with less lipophilic groups) to reduce hepatotoxicity while retaining target binding .
  • Metabolic Profiling: Use LC-MS to identify toxic metabolites (e.g., oxidative byproducts of the thioether group) and design prodrugs with slower cleavage rates .
  • In Silico Toxicity Prediction: Tools like ProTox-II assess acute toxicity (LD₅₀) and organ-specific risks based on molecular descriptors .

Advanced: What experimental designs are optimal for studying the conformational flexibility of triazole-thioether derivatives?

Methodological Answer:

  • Torsional Angle Scanning: Perform DFT calculations by rotating the isopentylthio group (C–S bond) in 20° increments from -180° to +180° to identify low-energy conformers .
  • Dynamic NMR: Monitor coalescence of signals in variable-temperature NMR (e.g., 25–80°C) to estimate energy barriers for rotation .
  • X-ray Crystallography: Resolve crystal structures to validate dominant conformers and intermolecular interactions (e.g., π-stacking with the benzothiazolone ring) .

Basic: What analytical methods quantify the stability of this compound under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm .
  • Forced Degradation: Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress to identify degradation products .

Advanced: How can HOMO-LUMO analysis guide the design of triazole derivatives with enhanced bioactivity?

Methodological Answer:

  • Electron-Deficient Moieties: The CF₃ group lowers LUMO energy, enhancing electrophilic reactivity for target binding (e.g., enzyme inhibition) .
  • HOMO-LUMO Gap: A smaller gap (e.g., 4–5 eV) correlates with higher chemical reactivity. Adjust by introducing electron-donating groups (e.g., –OCH₃) to the phenyl ring .

Table 2: HOMO-LUMO Energies of Triazole Derivatives

Compound ModificationHOMO (eV)LUMO (eV)Gap (eV)
CF₃-substituted-6.2-1.84.4
CH₃-substituted-5.9-1.54.4

Basic: What strategies mitigate sulfur-related side reactions during synthesis?

Methodological Answer:

  • Thiol Protection: Use trityl or acetyl groups to prevent disulfide formation during coupling steps .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to avoid oxidation of thiol intermediates to sulfoxides .
  • Chelating Agents: Add EDTA to sequester metal ions that catalyze undesired thiol dimerization .

Advanced: How do substituents on the triazole ring influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP): The isopentylthio group increases LogP, enhancing membrane permeability but risking higher plasma protein binding. Calculate via HPLC-derived retention times .
  • Metabolic Stability: Fluorinated groups (e.g., CF₃) reduce CYP450-mediated metabolism, prolonging half-life. Assess using liver microsome assays .

Advanced: What statistical approaches resolve data variability in pharmacological assays for triazole derivatives?

Methodological Answer:

  • ANOVA with Post Hoc Tests: Analyze dose-response data (e.g., IC₅₀ values) across multiple replicates to identify significant activity differences .
  • Principal Component Analysis (PCA): Reduce dimensionality in SAR datasets to highlight critical structural features (e.g., substituent electronegativity) .

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